molecular formula C9H10ClNO3 B1380443 Methyl 4-amino-2-chloro-5-methoxybenzoate CAS No. 1427390-51-9

Methyl 4-amino-2-chloro-5-methoxybenzoate

Cat. No.: B1380443
CAS No.: 1427390-51-9
M. Wt: 215.63 g/mol
InChI Key: SXTDGPPXGMTYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-chloro-5-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-chloro-5-methoxybenzoate can be synthesized through the methylation of 4-amino-2-chloro-5-methoxybenzoic acid. One common method involves the use of dimethyl sulfate as the methylating agent in the presence of a base such as potassium hydroxide in acetone . The reaction is typically carried out at room temperature with vigorous stirring to ensure complete methylation.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically employed.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoates.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

Methyl 4-amino-2-chloro-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-chloro-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-chloro-4-methoxybenzoate: Similar structure but with different positioning of the amino and chloro groups.

    Methyl 2-amino-4-chloro-5-methoxybenzoate: Another isomer with a different arrangement of functional groups.

Uniqueness

Methyl 4-amino-2-chloro-5-methoxybenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 4-amino-2-chloro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTDGPPXGMTYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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